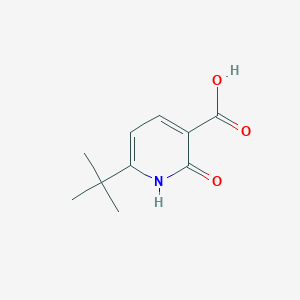

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

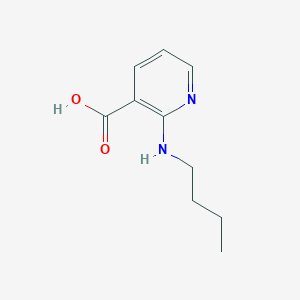

“6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known as TBOA, a bicyclic pyridine derivative.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13NO3 . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is further substituted with a tert-butyl group, a carboxylic acid group, and an oxo group.Physical And Chemical Properties Analysis

The molecular weight of “6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is 195.22, and its molecular formula is C10H13NO3 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Applications

Carboxylic acid derivatives, including those with tertiary butyl groups, have been identified for their potential in various applications due to their biological activities. These compounds have demonstrated promising antioxidant, anticancer, antimicrobial, and antibacterial properties. Such natural metabolites and synthetic bioactive compounds are considered good prospects for future chemical preparations in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Biocatalyst Inhibition and Biorenewable Chemicals

Carboxylic acids have been highlighted for their role as biorenewable chemicals, serving as precursors for a variety of industrial chemicals. The fermentation process using engineered microbes like Escherichia coli and Saccharomyces cerevisiae can produce such acids. However, at certain concentrations, these carboxylic acids become inhibitory to microbes, affecting yield and titer. Understanding the impact of carboxylic acids on microbial cells, including damage to cell membranes and internal pH, is crucial for developing metabolic engineering strategies to improve microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Environmental and Toxicity Studies

Synthetic phenolic antioxidants (SPAs) with tertiary butyl groups have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are used in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Recent studies have focused on their detection in environmental matrices and human tissues, and on understanding their potential toxic effects, including hepatic toxicity and endocrine-disrupting effects. Such insights are vital for future research directions, aiming at developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, showcases the flexibility and diversity of carboxylic acids in drug synthesis. Its derivatives serve as key intermediates for synthesizing various value-added chemicals, demonstrating the potential of carboxylic acids in reducing drug synthesis costs, simplifying synthesis steps, and exploring novel medical applications. LEV's utilization in cancer treatment and medical materials underscores the importance of biomass-derived carboxylic acids in medicinal chemistry (Zhang et al., 2021).

Eigenschaften

IUPAC Name |

6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6(9(13)14)8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBAJHDIJJBLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)